2-(Diethylamino)ethyl 4-fluorobenzoate
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Overview
Description
2-(Diethylamino)ethyl 4-fluorobenzoate is an organic compound with the molecular formula C13H18FNO2 It is a derivative of benzoic acid and is characterized by the presence of a diethylaminoethyl group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 4-fluorobenzoic acid and 2-(diethylamino)ethanol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in aqueous solutions.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Ester hydrolysis: The primary products are 4-fluorobenzoic acid and 2-(diethylamino)ethanol.
Scientific Research Applications
2-(Diethylamino)ethyl 4-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anesthetic or analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those used in material science and agrochemicals.
Biological Studies: It is employed in studies investigating the interactions of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 4-fluorobenzoate involves its interaction with specific molecular targets. In medicinal applications, it may act as a local anesthetic by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals. The diethylaminoethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Ethyl 4-aminobenzoate, another local anesthetic that lacks both the diethylaminoethyl group and the fluorine atom.
Uniqueness
2-(Diethylamino)ethyl 4-fluorobenzoate is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets. The combination of the diethylaminoethyl group and the fluorine atom provides a balance of lipophilicity and electronic effects, making it a valuable compound in drug design .
Properties
CAS No. |
582-99-0 |
---|---|
Molecular Formula |
C13H18FNO2 |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-fluorobenzoate |
InChI |
InChI=1S/C13H18FNO2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
FLZPJYSTEZNMFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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